6-Benzofuranylacetaldehyde
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Overview
Description
2-(Benzofuran-6-yl)acetaldehyde is an organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acetaldehyde group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate aldehydes under acidic or basic conditions .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, using copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent can yield trifluoroethyl-substituted benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-6-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-(Benzofuran-6-yl)acetic acid.
Reduction: 2-(Benzofuran-6-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzofuran-6-yl)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-6-yl)acetaldehyde involves its interaction with various molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, which are involved in critical biological pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a potent inhibitor.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-(Benzofuran-2-yl)acetaldehyde: A positional isomer with different biological activities.
Benzothiophene: A sulfur analog with distinct pharmacological properties.
Uniqueness: 2-(Benzofuran-6-yl)acetaldehyde stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug discovery highlight its significance in scientific research .
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4-7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBONOROJWJFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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